

(R)-2-Amino-2-ethyloctanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Amino-2-ethyloctanoic acid

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Abstract

(R)-2-Amino-2-ethyloctanoic acid is a chiral, non-proteinogenic α,α -disubstituted amino acid. This class of compounds is of significant interest in medicinal chemistry and drug development due to their unique conformational properties and increased resistance to enzymatic degradation compared to their α -hydrogen counterparts. This technical guide provides a detailed overview of the structure, stereochemistry, and predicted physicochemical properties of **(R)-2-Amino-2-ethyloctanoic acid**. In the absence of extensive specific experimental data for this molecule in the public domain, this document outlines established and relevant experimental protocols for its enantioselective synthesis, chiral resolution, and characterization based on well-established methodologies for analogous α,α -disubstituted amino acids. Furthermore, this guide presents logical workflows for the characterization and potential biological evaluation of this and similar novel amino acid derivatives.

Introduction

α,α -Disubstituted amino acids represent a crucial class of building blocks in the design of peptidomimetics, pharmaceuticals, and other biologically active molecules. The presence of two substituents at the α -carbon introduces significant conformational constraints, leading to the stabilization of specific secondary structures in peptides and enhancing their metabolic stability. **(R)-2-Amino-2-ethyloctanoic acid**, with its ethyl and hexyl side chains, possesses a distinct lipophilic character that may confer interesting pharmacological properties. This guide

aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this specific chiral amino acid.

Structure and Stereochemistry

(R)-2-Amino-2-ethyloctanoic acid is a chiral molecule with the molecular formula $C_{10}H_{21}NO_2$. The central feature of its structure is a quaternary α -carbon atom bonded to an amino group, a carboxylic acid group, an ethyl group, and a hexyl group.

The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For the (R)-enantiomer, the priority of the substituents on the chiral α -carbon is as follows (highest to lowest):

- Amino group (-NH₂)
- Carboxylic acid group (-COOH)
- Hexyl group (-CH₂CH₂CH₂CH₂CH₂CH₃)
- Ethyl group (-CH₂CH₃)

With the lowest priority group (ethyl) pointing away, the sequence from the highest to the lowest priority (amino → carboxylic acid → hexyl) follows a clockwise direction, designating the stereocenter as (R).

Figure 1: Stereochemistry of **(R)-2-Amino-2-ethyloctanoic acid**, illustrating the Cahn-Ingold-Prelog priority of substituents around the chiral α -carbon.

Physicochemical Properties

While extensive experimental data for **(R)-2-Amino-2-ethyloctanoic acid** is not readily available, its physicochemical properties can be predicted based on its structure. These properties are crucial for understanding its solubility, membrane permeability, and potential for formulation.

Property	Predicted Value	Data Source
Molecular Formula	C ₁₀ H ₂₁ NO ₂	-
Molecular Weight	187.28 g/mol	[1] [2]
CAS Number	114781-18-9	[1]
Boiling Point	294.8 ± 23.0 °C	[2] [3]
Density	0.975 ± 0.06 g/cm ³	[2] [3]
Topological Polar Surface Area	63.3 Å ²	[2]
XLogP3	2.8	[2]

Experimental Protocols

The synthesis and purification of a single enantiomer of an α,α -disubstituted amino acid like **(R)-2-Amino-2-ethyloctanoic acid** require specialized techniques. Below are proposed methodologies based on established procedures for similar compounds.

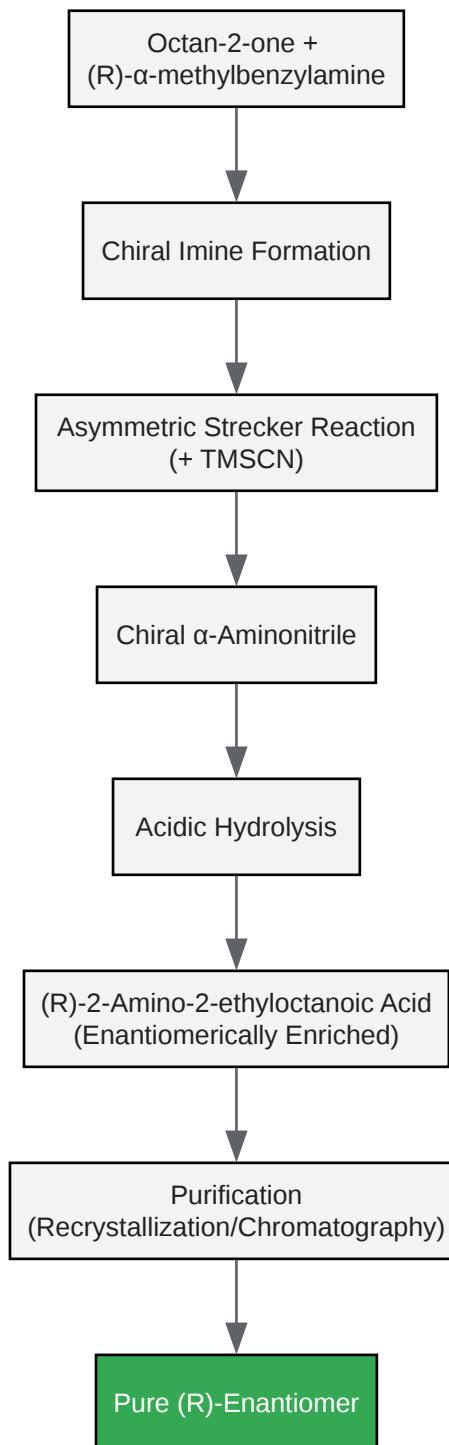
Enantioselective Synthesis

The asymmetric Strecker synthesis is a robust method for producing enantiomerically enriched α -amino acids. A modified version of this synthesis can be adapted for α,α -disubstituted amino acids.

Methodology:

- **Imine Formation:** Octan-2-one is reacted with a chiral amine, such as (R)- α -methylbenzylamine, to form a chiral imine.
- **Strecker Reaction:** The chiral imine undergoes a nucleophilic addition with a cyanide source (e.g., trimethylsilyl cyanide) to form a chiral α -aminonitrile. The stereochemistry of this addition is directed by the chiral auxiliary.
- **Hydrolysis:** The resulting aminonitrile is subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid and remove the chiral auxiliary, yielding the target amino acid.

- Purification: The crude amino acid is purified by recrystallization or ion-exchange chromatography.



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Figure 2: Proposed workflow for the enantioselective synthesis of **(R)-2-Amino-2-ethyloctanoic acid** via an asymmetric Strecker reaction.

Chiral Resolution of Racemic Mixture

An alternative to enantioselective synthesis is the preparation of a racemic mixture of 2-amino-2-ethyloctanoic acid followed by chiral resolution.

Methodology:

- Racemic Synthesis: A racemic version of 2-amino-2-ethyloctanoic acid can be synthesized through various methods, such as the Bucherer-Bergs reaction starting from octan-2-one.
- Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine), to form a pair of diastereomeric salts.
- Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.
- Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to liberate the pure enantiomers of the amino acid.
- Chiral HPLC Analysis: The enantiomeric purity of the final product is confirmed using chiral High-Performance Liquid Chromatography (HPLC).

Characterization of Novel Amino Acids

Once synthesized, a novel amino acid like **(R)-2-Amino-2-ethyloctanoic acid** must undergo rigorous characterization to confirm its structure and purity and to evaluate its biological potential.

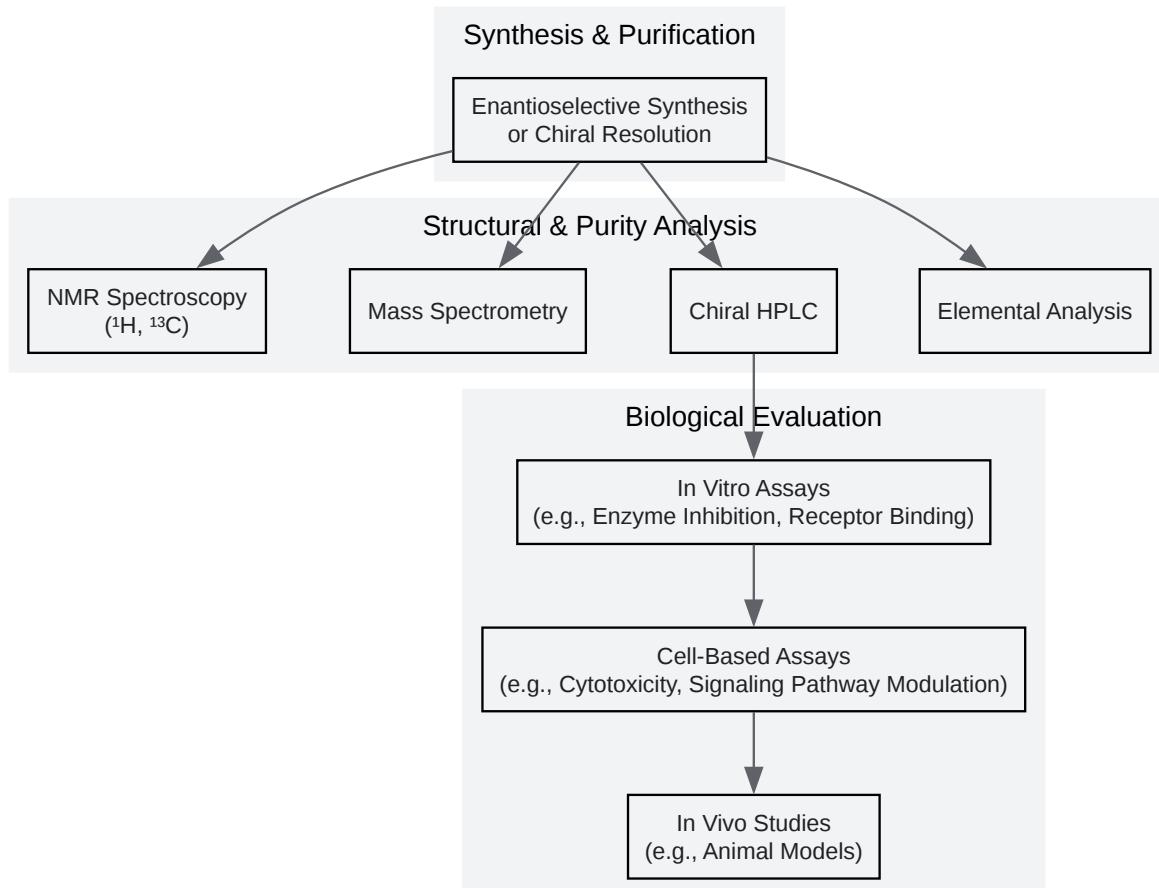
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Figure 3: Logical workflow for the characterization and biological evaluation of a novel amino acid.

Potential Applications and Future Directions

(R)-2-Amino-2-ethyloctanoic acid, as a chiral, lipophilic, and conformationally constrained building block, holds potential in several areas of drug discovery and development:

- Peptidomimetics: Incorporation into peptide sequences could enhance their resistance to proteolysis and modulate their secondary structure, potentially leading to more potent and stable peptide-based therapeutics.

- Asymmetric Catalysis: As a chiral ligand, it could be employed in the development of new asymmetric catalysts.
- Neuropharmacology: The structural similarity of some α,α -disubstituted amino acids to neurotransmitters suggests potential applications in the development of central nervous system (CNS) active agents.

Future research should focus on the successful synthesis and isolation of enantiomerically pure **(R)-2-Amino-2-ethyloctanoic acid**, followed by a thorough investigation of its biological activities. This would involve screening against a variety of biological targets to elucidate its pharmacological profile and potential therapeutic applications.

Conclusion

While specific experimental data on **(R)-2-Amino-2-ethyloctanoic acid** is limited, this technical guide provides a solid foundation for its future investigation. By leveraging established methodologies for the synthesis, resolution, and characterization of analogous α,α -disubstituted amino acids, researchers can effectively produce and study this promising molecule. The unique structural features of **(R)-2-Amino-2-ethyloctanoic acid** make it a compelling candidate for exploration in various fields of chemical and biomedical research.

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References

- 1. labshake.com [labshake.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [(R)-2-Amino-2-ethyloctanoic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b043954#r-2-amino-2-ethyloctanoic-acid-structure-and-stereochemistry>

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